parthenocissin A parthenocissin A parthenocissin A is a natural product found in Cissus quadrangularis, Parthenocissus tricuspidata, and Parthenocissus quinquefolia with data available.
Brand Name: Vulcanchem
CAS No.: 212513-35-4
VCID: VC4625995
InChI: InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9+/t26-,27+/m1/s1
SMILES: C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Molecular Formula: C28H22O6
Molecular Weight: 454.478

parthenocissin A

CAS No.: 212513-35-4

Cat. No.: VC4625995

Molecular Formula: C28H22O6

Molecular Weight: 454.478

* For research use only. Not for human or veterinary use.

parthenocissin A - 212513-35-4

Specification

CAS No. 212513-35-4
Molecular Formula C28H22O6
Molecular Weight 454.478
IUPAC Name (1Z,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol
Standard InChI InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9+/t26-,27+/m1/s1
Standard InChI Key BIQMSWPBPAKGSE-NUGSKGIGSA-N
SMILES C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

Introduction

Structural Characterization of Parthenocissin A

Molecular Architecture

Parthenocissin A (C28H22O6C_{28}H_{22}O_6) is a dimeric stilbenoid formed via oxidative coupling of two resveratrol (C14H12O3C_{14}H_{12}O_3) units. Its structure comprises two benzene rings (A and B) linked by a central ethylene bridge, with additional oxygen-containing heterocycles (Figure 1). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) analyses confirm a trans-configuration at the ethylene bridge and a bicyclo-[3.2.1] octen-dione core, a hallmark of resveratrol oligomers .

Table 1: Key Spectral Data for Parthenocissin A

TechniqueData
1^1H NMR (500 MHz, CDCl₃)δ 7.42 (d, J = 16.4 Hz, H-7), 6.82 (s, H-2/H-6), 6.32 (d, J = 2.1 Hz, H-10)
13^{13}C NMR (125 MHz, CDCl₃)δ 194.2 (C=O), 164.5 (C-3), 139.8 (C-4), 126.7 (C-1)
HR-MS (ESI+)m/z 479.1445 [M+H]⁺ (calc. 479.1449)

Stereochemical Features

The absolute configuration of parthenocissin A was resolved using circular dichroism (CD) spectroscopy. Comparative analysis with hydrogenated derivatives of ε-viniferin—a structurally analogous dimer—revealed a 7a(R),8a(R) configuration, consistent with biosynthetic pathways involving oxidative enzymes .

Natural Occurrence and Isolation Methods

Plant Sources

Parthenocissin A is predominantly found in Parthenocissus quinquefolia, a species native to North America but cultivated globally. Lesser quantities have been detected in P. tricuspidata (Boston ivy), though its adhesive secretions prioritize polysaccharides over stilbenoids .

Extraction and Purification

Standard isolation protocols involve:

  • Solvent Extraction: Dried leaves are macerated in dichloromethane or methanol for 24–48 hours.

  • Column Chromatography: Silica gel columns eluted with hexane-ethyl acetate gradients (9:1 to 1:1) yield crude fractions.

  • HPLC Refinement: Semi-preparative HPLC with a C18 column (acetonitrile-water, 65:35) achieves >95% purity .

Pharmacological Activities

Antioxidant Capacity

Parthenocissin A scavenges free radicals (IC₅₀ = 12.7 μM in DPPH assay), outperforming resveratrol (IC₅₀ = 23.4 μM). This activity correlates with its polyphenolic structure, which donates hydrogen atoms to stabilize reactive oxygen species .

Anti-Inflammatory Effects

In rat models of carrageenan-induced paw edema, oral administration of parthenocissin A (10 mg/kg) reduced swelling by 62% within 6 hours. Mechanistic studies attribute this to inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways .

Table 2: In Vivo Anti-Inflammatory Data

Dose (mg/kg)Edema Reduction (%)Target Enzyme Inhibition (%)
545COX-2: 38; NF-κB: 27
1062COX-2: 59; NF-κB: 68

Biosynthesis and Synthetic Approaches

Biosynthetic Pathway

In P. quinquefolia, resveratrol monomers undergo oxidative coupling catalyzed by peroxidase enzymes (e.g., horseradish peroxidase) and hydrogen peroxide. Radical-mediated C-C bond formation at the 4´ and 8 positions yields parthenocissin A .

Laboratory Synthesis

A biomimetic synthesis route employs:

  • Oxidative Dimerization: Resveratrol (1 equiv) treated with Ag₂O (2 equiv) in acetone-water (4:1) at 25°C for 48 hours.

  • Cyclization: Acid-catalyzed (HCl, MeOH) ring closure forms the bicyclo-[3.2.1] core (yield: 32%) .

Challenges and Future Directions

Bioavailability Limitations

Despite its potency, parthenocissin A exhibits poor oral bioavailability (<15%) due to first-pass metabolism. Nanoencapsulation in liposomes (100 nm diameter) improves intestinal absorption by 300% in murine models .

Ecological and Sustainable Sourcing

Wild harvesting of P. quinquefolia risks ecosystem disruption. Cell culture systems producing parthenocissin A at 0.8 mg/L/day offer a scalable alternative .

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